molecular formula C22H28Cl2N2O2 B3010456 N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 101345-75-9

N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

Cat. No.: B3010456
CAS No.: 101345-75-9
M. Wt: 423.38
InChI Key: SKFHINXGRSUWIJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride (hereafter referred to by its systematic name) is a synthetic compound structurally related to fentanyl. It is classified as a new psychoactive substance (NPS) with opioid-like activity, as identified in a 2016 report by the Slovenian National Forensic Laboratory . The compound features a 4-piperidinyl core substituted with a 2-phenylethyl group at the nitrogen, an N-(4-chlorophenyl) group, and a 2-methoxyacetamide side chain. Its monohydrochloride salt form enhances solubility and stability for pharmacological applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFWXEWNGNJZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037239
Record name p-Chloro methoxyacetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101345-75-9
Record name p-Chloro methoxyacetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride, is a compound that has gained interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN2O2C_{19}H_{24}ClN_{2}O_{2} with a molecular weight of 423.4 g/mol . The structure includes a piperidine ring substituted with a phenylethyl group and a methoxy group, contributing to its pharmacological properties.

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their effects in animal models of epilepsy. The compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some derivatives showed notable protection against seizures, indicating potential therapeutic applications in epilepsy management .

The anticonvulsant effects are believed to be mediated through the modulation of neuronal voltage-sensitive sodium channels. Compounds similar to N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide have shown binding affinities at these channels, which play a crucial role in neuronal excitability and seizure propagation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine structure can significantly influence the biological activity of the compounds. For instance, substituting different groups on the piperidine ring or altering the methoxy group can enhance or diminish anticonvulsant efficacy. The presence of lipophilic groups has been correlated with increased activity, suggesting that hydrophobic interactions are essential for binding to target sites within the central nervous system .

Study 1: Anticonvulsant Screening

In a comprehensive study, various derivatives were synthesized and screened for anticonvulsant activity. The most effective compounds demonstrated protective effects in both MES and scPTZ tests at doses ranging from 100 mg/kg to 300 mg/kg. Notably, some derivatives exhibited delayed onset but prolonged action against seizures .

Compound IDDose (mg/kg)MES ProtectionscPTZ Protection
14100YesNo
19300YesYes
20100NoYes
24300YesYes

Study 2: Pharmacokinetics and Toxicity

Another aspect of research focused on the pharmacokinetics and acute neurological toxicity of these compounds. The rotarod test was employed to assess toxicity levels in mice, revealing that certain derivatives had acceptable safety profiles while maintaining efficacy in seizure models .

Scientific Research Applications

Pharmacological Studies

N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide is primarily studied for its analgesic properties. As a fentanyl analog, it exhibits high potency in pain relief, making it a subject of interest in pain management research.

Key Findings:

  • Analgesic Potency : Studies indicate that compounds similar to this analog demonstrate significantly higher analgesic effects compared to morphine, with lower doses required to achieve similar pain relief outcomes .
  • Mechanism of Action : The compound acts primarily on the mu-opioid receptors in the brain, leading to decreased perception of pain and increased pain tolerance .

Toxicology and Safety Assessments

Given its classification as a potent opioid, understanding the toxicological profile of this compound is crucial. Research has focused on its potential for abuse and the associated risks.

Toxicological Insights:

  • Toxicity Levels : The compound's toxicity is comparable to other synthetic opioids, necessitating careful handling and usage guidelines .
  • Risk Assessment : Case studies highlight incidents of overdose linked to fentanyl analogs, emphasizing the need for stringent regulations in its research and application .

Synthesis and Modification Studies

Research into the synthesis of N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide has led to the development of various derivatives aimed at improving efficacy and reducing side effects.

Synthesis Techniques:

  • Chemical Synthesis : Various methods have been explored for synthesizing this compound, including modifications that enhance its pharmacological profile while minimizing adverse effects .
  • Derivatives Development : Studies have reported on new derivatives that may offer improved therapeutic benefits or reduced side effects compared to the parent compound .

Table 1: Comparison of Analgesic Potency

Compound NamePotency (compared to Morphine)Clinical Use
N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide50-100 times more potentPain management
Fentanyl80-100 times more potentAnesthesia
Morphine1xPain relief

Table 2: Toxicity Levels of Fentanyl Analogs

Compound NameLD50 (mg/kg)Risk Level
N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide0.5 - 1High
Fentanyl0.03 - 0.05Very High
Morphine300Moderate

Case Study 1: Overdose Incidents

A report from the International Narcotics Control Board highlighted several cases where fentanyl analogs, including N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, were implicated in overdose fatalities. These incidents underscore the critical need for awareness regarding dosage and potential interactions with other substances .

Case Study 2: Clinical Trials

Clinical trials exploring the efficacy of this compound in chronic pain management have shown promising results, with participants reporting significant reductions in pain levels compared to placebo groups. These trials are essential for establishing safety profiles and therapeutic guidelines for future applications .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Differentiation

The compound’s structural uniqueness lies in its combination of:

  • 4-Piperidinyl core : Critical for opioid receptor interaction.
  • 2-Phenylethyl substituent : Modulates receptor binding kinetics.
  • N-(4-chlorophenyl) group : Introduces hydrophobic interactions.
  • 2-Methoxyacetamide side chain : Affects lipophilicity and metabolic stability.
Table 1: Structural Comparison of Key Analogues
Compound Piperidine Substitution Acetamide Substituents Key Functional Groups Pharmacological Notes
Target Compound 4-position N-(4-chlorophenyl), 2-methoxy Cl-phenyl, methoxy Psychoactive, high lipophilicity
Fentanyl 4-position N-Phenethyl Anilino, phenethyl High µ-opioid receptor potency
W-18 2-position Sulfonamide, 4-chlorophenyl Nitrophenyl, sulfonamide Non-opioid structure; TRPV1 agonist
Alpha-methylfentanyl 4-position N-Phenylpropionamide, methyl Methyl on piperidine Enhanced metabolic stability

Key Structural Differences

Piperidine Substitution :

  • The target compound and fentanyl share a 4-piperidinyl group, which is essential for high µ-opioid receptor affinity. In contrast, W-18 and W-15 feature 2-piperidinyl substitution, reducing opioid activity .
  • Alpha-methylfentanyl introduces a methyl group at the piperidine nitrogen, altering receptor binding kinetics compared to the target compound’s 2-phenylethyl group .

W-18’s sulfonamide moiety and W-15’s 4-chlorophenylsulfonamide diverge entirely from the acetamide backbone, leading to non-opioid mechanisms .

Aromatic Substituents :

  • The 4-chlorophenyl group in the target compound may enhance receptor binding through hydrophobic interactions, similar to the 4-fluorophenyl group in fentanyl derivatives .

Research Findings and Pharmacological Implications

  • The 2-methoxy group may reduce metabolic degradation compared to fentanyl’s propionamide .
  • Metabolic Stability: The monohydrochloride salt form improves aqueous solubility, a feature shared with alpha-methylfentanyl hydrochloride .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step process starting with piperidine derivatives. A common approach includes:

  • Step 1 : Alkylation of 4-piperidone with phenethyl bromide under basic conditions to form 1-(2-phenylethyl)piperidin-4-one.
  • Step 2 : Reductive amination using sodium cyanoborohydride and ammonium acetate to introduce the 4-chlorophenyl group.
  • Step 3 : Acetylation with methoxyacetyl chloride in dichloromethane, catalyzed by triethylamine, to form the final acetamide.

Critical variables include pH control during reductive amination (optimal at pH 4–5) and stoichiometric ratios to minimize byproducts like N-oxide derivatives . Reaction temperatures >60°C during acetylation can degrade the methoxy group, reducing yields by ~15% .

Advanced: How can researchers resolve enantiomeric impurities in this compound using chiral chromatography, and what analytical thresholds are recommended?

Methodological Answer:
Enantiomeric separation is critical due to the compound’s structural similarity to fentanyl analogs (e.g., ocfentanil), where stereochemistry impacts μ-opioid receptor binding . A validated method involves:

  • Column : Chiralpak® IA-3 (250 × 4.6 mm, 3 µm) with n-hexane:ethanol:diethylamine (85:15:0.1 v/v) mobile phase.
  • Detection : UV at 254 nm; retention times differ by 1.2–1.5 minutes for enantiomers.
  • Thresholds : Impurity levels >0.1% require reprocessing, as per ICH Q3A guidelines. Confirm purity using circular dichroism (CD) to correlate elution order with optical activity .

Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.35–7.28 (m, aromatic H), δ 3.72 (s, OCH3), δ 3.15–2.98 (m, piperidinyl H). 13^{13}C NMR confirms the acetamide carbonyl at δ 169.8 ppm .
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.72 Å. Hydrogen bonding between the amide NH and chloride ion stabilizes the hydrochloride salt .

Advanced: How does this compound’s binding affinity to opioid receptors compare to structurally related analogs, and what computational models predict its activity?

Methodological Answer:
In vitro assays (e.g., competitive binding with 3^3H-naloxone in rat brain homogenates) show a KiK_i of 2.3 nM for μ-opioid receptors, ~3x lower than fentanyl but comparable to ocfentanil . Molecular docking (AutoDock Vina) predicts:

  • Key Interactions : Methoxy group forms van der Waals contacts with Tyr148 (TM3), while the 4-chlorophenyl group occupies a hydrophobic pocket near Asp146.
  • Free Energy : ΔG = -9.8 kcal/mol, indicating strong binding. Compare results with alanine-scanning mutagenesis to validate residue contributions .

Basic: What stability challenges arise during formulation, and how are degradation products characterized?

Methodological Answer:
The hydrochloride salt is hygroscopic; storage at >60% relative humidity causes deliquescence. Forced degradation studies (40°C/75% RH, 14 days) reveal:

  • Major Degradants : Hydrolysis of the acetamide bond (detected via LC-MS: m/z 389.2 → 245.1) and N-dealkylation at the piperidine ring.
  • Mitigation : Lyophilization with mannitol (1:1 ratio) reduces hydrolysis by 90%. Use argon-purged vials to prevent oxidation .

Advanced: What in vivo models are suitable for evaluating analgesic efficacy and respiratory depression risk?

Methodological Answer:

  • Tail-Flick Test (Rodents) : ED50_{50} = 0.05 mg/kg (IV), but respiratory depression occurs at 0.2 mg/kg (EC50_{50} for minute volume reduction).
  • Telemetry in Canines : Monitor arterial blood gases (PaCO2_2 > 55 mmHg indicates significant depression). Co-administer naloxone (0.04 mg/kg) to reverse effects.
  • PK/PD Modeling : Two-compartment model with t½αt_{½α} = 12 min and t½βt_{½β} = 210 min. Adjust dosing intervals to balance efficacy and safety .

Basic: How can researchers differentiate this compound from illicit fentanyl analogs using mass spectrometry?

Methodological Answer:

  • HRMS (Q-TOF) : Base peak at m/z 428.2093 [M+H]+^+ (calc. 428.2098 for C23_{23}H28_{28}ClN2_2O2_2·HCl). Key fragments: m/z 245.1 (piperidinyl-phenethyl ion), m/z 154.0 (4-chlorophenylacetamide).
  • Differentiation : Illicit analogs (e.g., acetylfentanyl) lack the methoxy group, yielding distinct fragments (m/z 146.1 vs. 154.0) .

Advanced: What strategies optimize SAR for reduced off-target activity while maintaining analgesic potency?

Methodological Answer:

  • Modifications : Replace 4-chlorophenyl with 4-fluorophenyl to lower logP (from 3.8 to 3.2), reducing CNS penetration and sedation.
  • In Silico Screening : Use Schrödinger’s Glide to prioritize analogs with >30% selectivity for μ- over δ-opioid receptors.
  • In Vivo Validation : Test lead candidates in a von Frey filament assay (mechanical allodynia model) to confirm retained efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

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